molecular formula C17H30N4O4S B1668141 Butyryl timolol CAS No. 106351-79-5

Butyryl timolol

Cat. No. B1668141
CAS RN: 106351-79-5
M. Wt: 386.5 g/mol
InChI Key: IGJCFKQCZRWRRM-ZDUSSCGKSA-N
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Description

Butyryltimolol is a compound known for its role as a prodrug of Timolol, a non-selective beta-adrenergic blocker. Timolol is commonly used in the treatment of glaucoma and ocular hypertension. Butyryltimolol enhances the corneal penetration of Timolol, making it more effective in ocular applications .

Scientific Research Applications

Butyryltimolol has several scientific research applications:

Mechanism of Action

Butyryltimolol acts as a prodrug, meaning it is converted into its active form, Timolol, upon administration. The conversion occurs through enzymatic hydrolysis in the eye. Timolol then exerts its effects by blocking beta-adrenergic receptors, reducing the production of aqueous humor in the eye, and thereby lowering intraocular pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyryltimolol can be synthesized through the esterification of Timolol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain Butyryltimolol in high purity .

Industrial Production Methods

In industrial settings, the production of Butyryltimolol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyryltimolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Butyryltimolol

Butyryltimolol’s uniqueness lies in its enhanced corneal penetration compared to Timolol. This property makes it more effective in delivering the active drug to the target site in the eye, improving therapeutic outcomes .

properties

IUPAC Name

[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJCFKQCZRWRRM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147580
Record name Butyryl timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106351-79-5
Record name Butyryl timolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106351795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyryl timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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